molecular formula C17H14N4O5S B2589425 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 941920-49-6

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2589425
CAS No.: 941920-49-6
M. Wt: 386.38
InChI Key: LNZFWXRHBAQPHJ-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C17H14N4O5S and a molecular weight of 386.4 g/mol . It is part of a class of heterocyclic compounds based on the 1-methyl-6-oxo-1,6-dihydropyridazine scaffold, a structure that has been identified in research as a core component with potential therapeutic value . For instance, structurally similar pyridazin-3(2H)-one derivatives have been investigated for their role as inhibitors of phosphodiesterase-4 (PDE4), a target relevant in inflammatory diseases such as chronic obstructive pulmonary disease (COPD), atopic dermatitis, and rheumatoid arthritis . Furthermore, recent studies on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have demonstrated their potential as anti-inflammatory agents targeting the JNK2-NF-κB/MAPK pathway for the treatment of complex conditions like acute lung injury and sepsis . The specific structure of this compound, which incorporates a 3-nitrophenylsulfonamide group, suggests it may be of significant interest in medicinal chemistry for the development of novel enzyme inhibitors and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its properties and applications in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)9-8-16(18-20)12-4-2-5-13(10-12)19-27(25,26)15-7-3-6-14(11-15)21(23)24/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZFWXRHBAQPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyridazinone core, followed by the introduction of the phenyl and nitrobenzenesulfonamide groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and nitrating agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The nitro group in the target compound distinguishes it from BG14055, which has a pyridine sulfonamide. The nitro group’s planar geometry and electron-withdrawing nature may alter π-π stacking interactions in protein binding compared to BG14055’s pyridine ring .
  • Fluorinated analogs (e.g., BG14087, ) exhibit higher lipophilicity, which correlates with improved blood-brain barrier penetration but reduced aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • However, the pyridazinone core’s polarity may counterbalance this effect .
  • BG14055 : The pyridine sulfonamide increases solubility in polar solvents compared to the nitro analog due to its hydrogen-bonding capacity .
  • Fluorinated Analogs (, BG14087): Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation, extending half-life .

Electronic Effects

  • The nitro group’s strong electron-withdrawing effect may stabilize negative charges in the sulfonamide, influencing binding to targets like carbonic anhydrases or kinases .

Research Findings and Methodological Approaches

Crystallographic Analysis

Studies on analogous sulfonamides often employ tools like SHELXL (for refinement) and SHELXT (for space-group determination) to resolve crystal structures . For example:

  • The nitro group’s planar geometry in the target compound could lead to tighter crystal packing compared to BG14055’s pyridine ring, as inferred from SHELXL-refined structures of similar molecules .
  • WinGX and ORTEP () enable visualization of anisotropic displacement parameters, critical for assessing thermal motion and molecular flexibility .

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The general synthetic route includes:

  • Starting Materials : The synthesis often begins with 1-methyl-6-oxo-1,6-dihydropyridazine and various nitrobenzenesulfonamide derivatives.
  • Reaction Conditions : The reaction is usually conducted in a suitable solvent such as ethanol or DMF, often employing heating or refluxing conditions to facilitate the formation of the desired product.
  • Purification : The resultant compound is purified through recrystallization or chromatography to obtain a high-purity product.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Research has demonstrated that derivatives of nitrobenzenesulfonamides exhibit significant antimicrobial properties. A study indicated that compounds with similar structures showed effective inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 0.78 to >25 μg/mL . Specifically, hybrids containing the 2,4-dinitrobenzenesulfonamide moiety were noted for their potent antituberculosis activity and low cytotoxicity, suggesting that this compound could possess similar properties.

Anticancer Properties

The compound also shows promise in anticancer research. Studies have reported that related pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds featuring the pyridazine scaffold have been linked to apoptosis induction in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Anti-inflammatory and Analgesic Effects

Other investigations have pointed to anti-inflammatory and analgesic activities associated with nitrobenzenesulfonamide derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in pain signaling, which could be beneficial in treating conditions like arthritis or chronic pain syndromes .

Case Studies and Research Findings

Several case studies provide insight into the biological efficacy of similar compounds:

CompoundActivityMIC (μg/mL)Selectivity Index
7aAntituberculosis1.56>30
7rAntituberculosis1.56>30
IsoniazidAntituberculosis0.05>500
RifampicinAntituberculosis0.1>250

These findings indicate that the synthesized hybrids not only exhibited low cytotoxicity but also high selectivity for Mtb over mammalian cells, making them promising candidates for further drug development .

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